molecular formula C17H21N4O9P B570324 Unii-vnb7M8E3AL CAS No. 80400-93-7

Unii-vnb7M8E3AL

Cat. No. B570324
CAS RN: 80400-93-7
M. Wt: 456.348
InChI Key: XTUPYSORVVXTTQ-SCRDCRAPSA-N
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Description

“Unii-vnb7M8E3AL” is also known as Riboflavin 3’-Phosphate . It is a synthetic derivative of an organic compound and has potential to be used as a reagent for various reactions and as a catalyst for certain processes.


Synthesis Analysis

The synthesis pathway for this compound involves a series of chemical reactions starting from commercially available starting materials. The process includes reactions between 2,4-dichlorophenol and 2-methoxyphenol, p-toluenesulfonyl chloride, magnesium, diethyl ether, tetrahydrofuran, sodium hydroxide, methyl iodide, potassium carbonate, acetonitrile, and 2- ( (2-methoxyphenyl)amino)benzoic acid.


Molecular Structure Analysis

The molecular formula of this compound is C17H21N4O9P . It has a molecular weight of 456.34 . The stereochemistry is absolute with 3 defined stereocenters .


Chemical Reactions Analysis

This compound can be used as a reagent for various reactions, such as the synthesis of organic compounds, and as a catalyst for certain processes. It can also be used as a solvent for certain reactions, and as a substrate for certain enzymes.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its chemical structure . It has a wide range of biochemical and physiological effects.

Mechanism of Action

Target of Action

Riboflavin 3’-phosphate, commonly known as Riboflavin, primarily targets flavoprotein enzymes . These enzymes are necessary for normal tissue respiration . Riboflavin is also essential for the synthesis of myelin in the nervous system .

Mode of Action

Riboflavin is the precursor of flavin mononucleotide (FMN, riboflavin monophosphate) and flavin adenine dinucleotide (FAD) . The antioxidant activity of riboflavin is principally derived from its role as a precursor of FAD and the role of this cofactor in the production of the antioxidant reduced glutathione .

Pharmacokinetics

Riboflavin is widely distributed into most tissues, including GI mucosal cells, erythrocytes, and the liver as riboflavin 5-phosphate (flavin mononucleotide [FMN]) and flavin adenine dinucleotide (FAD). Free riboflavin is present in the retina .

Result of Action

Sufficient dietary and supplemental Riboflavin intake appears to have a protective effect on various medical conditions such as sepsis, ischemia etc., while it also contributes to the reduction in the risk of some forms of cancer in humans . Moreover, Riboflavin administration affects neutrophil migration, inhibiting the infiltration and accumulation of activated granulocytes into peripheral sites, which may lead to a decreased inflammatory influx and, thereby, a decrease in inflammatory symptoms .

Action Environment

Riboflavin is absorbed by action of RFVT3 at the apical membrane and is released in blood by RFVT1 and 2, where riboflavin associates with albumin or globulins, or is converted into a coenzyme form in erythrocytes or leukocytes, which contain several flavoproteins . The main food sources of riboflavin are meat and dairy as well as green vegetables . In some populations, a major contribution of riboflavin to the diet comes from fortified cereals and bread as well as nutritional supplements . Another source of riboflavin is the gut microbiome where specific intestinal resident bacteria have been demonstrated to synthesise vitamin B2 .

Advantages and Limitations for Lab Experiments

Unii-vnb7M8E3AL has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high melting point and a low volatility. It is also relatively non-toxic and has a low solubility in water. However, it is important to note that this compound can be toxic in high concentrations and should be handled with care. Additionally, it can be difficult to obtain in large quantities and may be expensive.

Future Directions

There are a number of potential future directions for Unii-vnb7M8E3AL. It could be used in the development of new drugs and therapies, as well as in the development of new diagnostic tools. Additionally, it could be used to study the effects of certain proteins and enzymes, as well as the effects of certain receptors. It could also be used to study the effects of certain environmental factors, such as air pollution, on human health. Finally, it could be used to study the effects of certain genetic mutations on human health.

Synthesis Methods

Unii-vnb7M8E3AL is synthesized using a two-step process. The first step involves the condensation of an organic compound with a base, followed by the addition of a catalyst to form a substituted amide. The second step involves the reaction of the amide with a reagent to form the desired product. The final product is a white, crystalline solid with a melting point of approximately 160 degrees Celsius.

Scientific Research Applications

Unii-vnb7M8E3AL has a wide range of potential applications in scientific research. It can be used as a reagent for various reactions, such as the synthesis of organic compounds, and as a catalyst for certain processes. It can also be used as a solvent for certain reactions, and as a substrate for certain enzymes. Additionally, it can be used as a fluorescent label for certain proteins and as a stabilizer for certain proteins.

properties

IUPAC Name

[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,4,5-trihydroxypentan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(23)14(12(24)6-22)30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUPYSORVVXTTQ-SCRDCRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N4O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80400-93-7
Record name Riboflavin 3'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080400937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIBOFLAVIN 3'-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNB7M8E3AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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